molecular formula C9H17NO2 B13229008 ethyl (2S)-2-amino-2-cyclopentylacetate

ethyl (2S)-2-amino-2-cyclopentylacetate

Cat. No.: B13229008
M. Wt: 171.24 g/mol
InChI Key: QIHMFSRVNXGXQC-QMMMGPOBSA-N
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Description

Ethyl (2S)-2-amino-2-cyclopentylacetate (CAS: 820964-61-2 or 1870529-68-2) is a chiral building block with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features a cyclopentyl group attached to a stereogenic carbon (2S-configuration), an amino group, and an ethyl ester moiety. This compound is used in asymmetric synthesis and pharmaceutical research due to its enantiomeric purity and functional versatility.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-cyclopentylacetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1

InChI Key

QIHMFSRVNXGXQC-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1CCCC1)N

Canonical SMILES

CCOC(=O)C(C1CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-2-cyclopentylacetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous as it allows for the direct formation of the ester from the corresponding carboxylic acid and alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2S)-2-amino-2-cyclopentyl-acetate is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its unique cyclopentyl group influences its reactivity and interactions with biological targets due to distinct steric and electronic effects.

Scientific Research Applications

  • Chemistry It serves as a building block in organic synthesis for creating complex molecules. For example, it can be used in green solid-phase peptide synthesis, with protocols utilizing green solvents like 2-MeTHF and ethyl acetate for efficient coupling and washing steps .
  • Biology It is studied for its potential role in biochemical pathways and interactions with enzymes. Specifically, it can be used in the synthesis of 2-(2-amino cyclopentyl) acetic acid derivatives, which have applications in synthesizing Neuropeptide Y (NPY) analogues .
  • Medicine It is investigated for potential therapeutic effects and as a precursor for drug development.
  • Industry Due to its ester functional group, it is utilized in the production of fragrances and flavoring agents .

Chemical Reactions

Ethyl (2S)-2-amino-2-cyclopentyl-acetate undergoes several chemical reactions:

  • Hydrolysis The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding (2S)-2-amino-2-cyclopentylacetic acid and ethanol.
  • Reduction Reducing agents like lithium aluminum hydride can reduce the compound to form (2S)-2-amino-2-cyclopentyl-ethanol.
  • Substitution Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to various substituted esters depending on the nucleophile used, such as amines or alcohols, under mild conditions.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopentyl ring provides steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between ethyl (2S)-2-amino-2-cyclopentylacetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications/Notes
This compound C₉H₁₇NO₂ 171.24 Cyclopentyl, amino, ethyl ester 2S-configuration Chiral building block; used in asymmetric synthesis
Methyl 2-amino-2-cyclopentylacetate hydrochloride C₈H₁₆ClNO₂ 193.67 Cyclopentyl, amino, methyl ester, HCl salt Not specified Likely similar to ethyl analog but with altered solubility/reactivity
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride C₁₁H₂₂ClNO₂ 235.75 Cyclohexyl, amino, ethyl ester, HCl salt 2S-configuration Increased steric bulk; potential for modified receptor interactions
Ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate C₁₇H₂₂N₂O₄S 350.42 Piperidine, nitro, sulfanylide, ethyl ester (2S,4R)-configuration Demonstrates hydrogen bonding in crystal packing; used in heterocyclic chemistry

Detailed Analysis of Structural and Functional Differences

Ester Group Variations
  • Ethyl vs. Methyl esters generally exhibit faster enzymatic cleavage than ethyl esters, impacting drug delivery kinetics .
  • Hydrochloride Salts: The hydrochloride salt forms (e.g., methyl and cyclohexylpropanoate analogs) enhance water solubility compared to free bases, making them preferable in formulations requiring high bioavailability .
Cyclic Substituents
  • Cyclopentyl vs. Cyclohexyl: The cyclohexyl group in ethyl (2S)-2-amino-3-cyclohexylpropanoate introduces additional steric hindrance and conformational rigidity compared to the cyclopentyl group. This may influence binding affinity in chiral catalysts or receptor-targeted molecules .
  • Piperidine Derivatives : Compounds like ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate demonstrate how heterocyclic rings (e.g., piperidine) and nitro/sulfur substituents enable diverse hydrogen-bonding networks and solid-state packing, as seen in their orthogonal crystal systems (space group P2₁2₁2₁) .
Stereochemical Considerations
  • The 2S-configuration in this compound is critical for enantioselective reactions, mirroring the stereochemical precision seen in ethyl (2S)-2-amino-3-cyclohexylpropanoate .
  • In contrast, the (2S,4R)-configuration of the piperidine derivative introduces multiple stereocenters, enabling complex 3D interactions in catalysis or crystallography .

Crystallographic and Hydrogen-Bonding Behavior

While crystallographic data for this compound are unavailable, analogs provide insights:

  • Piperidine Derivative : Forms intramolecular C–H···O hydrogen bonds and chains along the [100] direction via intermolecular interactions, creating corrugated layers parallel to (001) .
  • Dihydropyridine Analogs : Hydrogen-bonded zigzag chains along [010] and C–H···π interactions suggest that cyclopentyl-containing compounds may exhibit similar packing motifs .

Biological Activity

Ethyl (2S)-2-amino-2-cyclopentylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a cyclopentyl group and an ethyl ester. Its structure can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

The compound's structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system, potentially influencing neurotransmitter activity.
  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Cell Signaling Pathways : It has been suggested that this compound could affect key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival .

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Hela Cells : The compound induced significant apoptosis in Hela cells, with an IC50 value indicating effective concentration levels for inducing cell death. The mechanism involves disruption of mitochondrial function and activation of caspases, leading to programmed cell death .
Cell LineIC50 Value (μM)Mechanism of Action
Hela14.36Induction of apoptosis via caspase activation
PC-3M30.2Inhibition of cell migration

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuroprotection. Studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antitumor Efficacy : A study explored the synthesis and evaluation of various amino acid derivatives, including this compound, revealing enhanced antitumor activity compared to parent compounds. The derivatives demonstrated improved selectivity towards cancer cells while sparing normal cells .
    • Findings : The introduction of cyclic alkyl groups significantly enhanced the cytotoxicity against cancer cells.
  • Neuroprotective Study : Another research project investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results showed a marked decrease in cell death and improved cell viability when treated with this compound.

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